molecular formula C20H33N3O3 B2444747 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol CAS No. 2320506-78-1

4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

Katalognummer B2444747
CAS-Nummer: 2320506-78-1
Molekulargewicht: 363.502
InChI-Schlüssel: GEFBAZLGLLGFLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol, commonly known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention from researchers due to its promising results in preclinical studies.

Wirkmechanismus

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptors, which play a crucial role in the growth and survival of cancer cells and the development of autoimmune diseases. By inhibiting BTK, TAK-659 blocks the activation of B-cells and reduces the production of cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. TAK-659 also reduces the production of cytokines, which are responsible for inflammation in autoimmune diseases. TAK-659 has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a low toxicity profile and is well-tolerated in animal studies. However, TAK-659 is still in the preclinical stage of development, and its effectiveness and safety in humans are yet to be determined.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to study its effectiveness and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to understand the molecular mechanisms of TAK-659 and to identify biomarkers that can predict its effectiveness in patients.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 6-tert-butylpyridazine-3-carboxylic acid with 2-(bromomethyl)-4-(2,2,2-trifluoroethoxy)-3,5-dimethylphenyl isocyanate to obtain the intermediate compound. The intermediate compound is then reacted with piperidine to form the piperidinylmethyl derivative, which is further reacted with 4-hydroxymethyl-oxane-4-ol to obtain the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Eigenschaften

IUPAC Name

4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-19(2,3)17-4-5-18(22-21-17)26-14-16-6-10-23(11-7-16)15-20(24)8-12-25-13-9-20/h4-5,16,24H,6-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFBAZLGLLGFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.